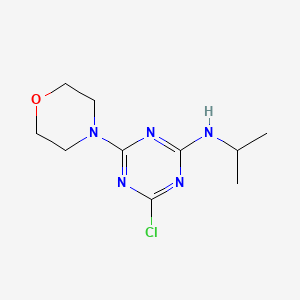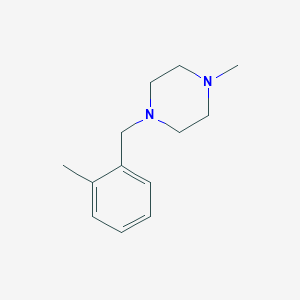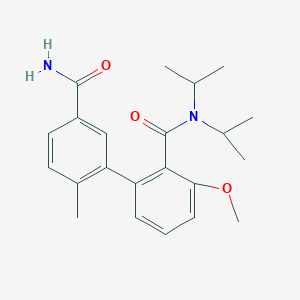
4-chloro-N-isopropyl-6-(4-morpholinyl)-1,3,5-triazin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chloro-N-isopropyl-6-(4-morpholinyl)-1,3,5-triazin-2-amine, also known as CIPTA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 4-chloro-N-isopropyl-6-(4-morpholinyl)-1,3,5-triazin-2-amine is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins. Studies have shown that 4-chloro-N-isopropyl-6-(4-morpholinyl)-1,3,5-triazin-2-amine can bind to the active site of enzymes and prevent their activity. This inhibition can lead to various biological effects, including the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
4-chloro-N-isopropyl-6-(4-morpholinyl)-1,3,5-triazin-2-amine has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, the modulation of enzyme activity, and the induction of apoptosis (programmed cell death). However, the exact mechanisms by which 4-chloro-N-isopropyl-6-(4-morpholinyl)-1,3,5-triazin-2-amine exerts these effects are not fully understood and require further investigation.
Avantages Et Limitations Des Expériences En Laboratoire
4-chloro-N-isopropyl-6-(4-morpholinyl)-1,3,5-triazin-2-amine has several advantages for lab experiments, including its high purity and stability, its low toxicity, and its ease of synthesis. However, 4-chloro-N-isopropyl-6-(4-morpholinyl)-1,3,5-triazin-2-amine also has some limitations, including its limited solubility in certain solvents, its high cost, and its potential for degradation under certain conditions.
Orientations Futures
There are several future directions for the study of 4-chloro-N-isopropyl-6-(4-morpholinyl)-1,3,5-triazin-2-amine, including the development of more efficient synthesis methods, the exploration of its potential applications in other fields, and the elucidation of its mechanism of action. Additionally, further studies are needed to determine the long-term effects of 4-chloro-N-isopropyl-6-(4-morpholinyl)-1,3,5-triazin-2-amine on human health and the environment.
In conclusion, 4-chloro-N-isopropyl-6-(4-morpholinyl)-1,3,5-triazin-2-amine is a promising chemical compound with potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages, limitations, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of 4-chloro-N-isopropyl-6-(4-morpholinyl)-1,3,5-triazin-2-amine and its impact on human health and the environment.
Méthodes De Synthèse
4-chloro-N-isopropyl-6-(4-morpholinyl)-1,3,5-triazin-2-amine can be synthesized through a multi-step process involving the reaction of 4-chloro-6-(4-morpholinyl)-1,3,5-triazine with isopropylamine. The reaction is carried out under controlled conditions and requires the use of various reagents and solvents. The yield and purity of the final product depend on the reaction conditions and the quality of the starting materials.
Applications De Recherche Scientifique
4-chloro-N-isopropyl-6-(4-morpholinyl)-1,3,5-triazin-2-amine has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, 4-chloro-N-isopropyl-6-(4-morpholinyl)-1,3,5-triazin-2-amine has shown promising results as an anti-cancer agent, with studies demonstrating its ability to inhibit the growth of cancer cells. In biochemistry, 4-chloro-N-isopropyl-6-(4-morpholinyl)-1,3,5-triazin-2-amine has been used as a tool to study the mechanism of action of various enzymes and proteins. In materials science, 4-chloro-N-isopropyl-6-(4-morpholinyl)-1,3,5-triazin-2-amine has been explored as a potential building block for the synthesis of novel materials with unique properties.
Propriétés
IUPAC Name |
4-chloro-6-morpholin-4-yl-N-propan-2-yl-1,3,5-triazin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16ClN5O/c1-7(2)12-9-13-8(11)14-10(15-9)16-3-5-17-6-4-16/h7H,3-6H2,1-2H3,(H,12,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDPCEFVQYYXWDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=NC(=NC(=N1)Cl)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-cyclopropyl-9-(6-methoxy-4-pyrimidinyl)-4-phenyl-2,9-diazaspiro[5.5]undecane](/img/structure/B5681703.png)
![ethyl 2-[(4-chloro-2-nitrobenzoyl)amino]benzoate](/img/structure/B5681709.png)

![N-[2-(4-methoxyphenyl)ethyl]-2-nitrobenzamide](/img/structure/B5681715.png)
![1-[3-(3,3-diphenylpiperidin-1-yl)-3-oxopropyl]pyrrolidin-2-one](/img/structure/B5681721.png)
![(3aR*,9bR*)-7-methoxy-2-(1H-pyrrol-3-ylcarbonyl)-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrole-3a(4H)-carboxylic acid](/img/structure/B5681723.png)

![N-[3-(2-ethyl-1H-imidazol-1-yl)propyl]-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide](/img/structure/B5681737.png)
![2-{5-[(2,3-dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5681745.png)
![4-{[4,6-bis(ethylamino)-1,3,5-triazin-2-yl]oxy}benzaldehyde](/img/structure/B5681751.png)
![3-{2-[3-(2-fluorophenoxy)azetidin-1-yl]-2-oxoethyl}-5,5-dimethyl-1,3-oxazolidine-2,4-dione](/img/structure/B5681764.png)
![(3S*,4R*)-1-[3-(5-fluoro-1H-benzimidazol-2-yl)propanoyl]-4-methylpiperidine-3,4-diol](/img/structure/B5681765.png)
